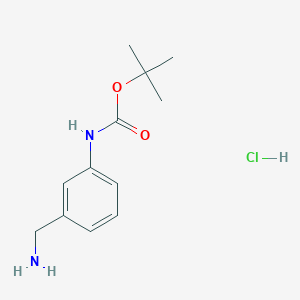
(S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol is a chiral compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom and a hydroxyl group in the structure makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol typically involves the bromination of an indole precursor followed by a chiral reduction process. One common method includes:
Bromination: The indole precursor is treated with bromine or a brominating agent under controlled conditions to introduce the bromine atom at the 5-position.
Chiral Reduction: The resulting bromoindole is then subjected to a chiral reduction process using a chiral catalyst or reagent to obtain the desired (S)-enantiomer of the compound.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of industrial-scale chiral catalysts may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-one.
Reduction: Formation of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-amine.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and hydroxyl group can play crucial roles in binding interactions and the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(5-Chloro-1H-indol-3-yl)propan-2-ol: Similar structure with a chlorine atom instead of bromine.
(S)-1-(5-Fluoro-1H-indol-3-yl)propan-2-ol: Similar structure with a fluorine atom instead of bromine.
(S)-1-(5-Iodo-1H-indol-3-yl)propan-2-ol: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol can influence its reactivity and biological activity compared to its halogenated analogs. Bromine’s size and electronegativity can affect the compound’s binding interactions and overall properties.
Eigenschaften
Molekularformel |
C11H12BrNO |
|---|---|
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
(2S)-1-(5-bromo-1H-indol-3-yl)propan-2-ol |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
KGYQXVCKOAUSHD-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@@H](CC1=CNC2=C1C=C(C=C2)Br)O |
Kanonische SMILES |
CC(CC1=CNC2=C1C=C(C=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)





![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)



![Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B11858416.png)

